Ammonium magnesium chloride--water (1/1/3/6)

Vue d'ensemble

Description

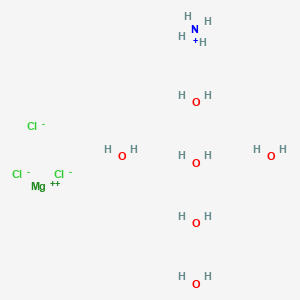

Ammonium magnesium chloride–water (1/1/3/6) is a hydrated coordination compound with the formula NH₄MgCl₃·6H₂O, reflecting its stoichiometric ratios of ammonium (NH₄⁺), magnesium (Mg²⁺), chloride (Cl⁻), and water (H₂O). This compound is structurally characterized by a lattice framework where magnesium ions are octahedrally coordinated by water molecules and chloride ions, while ammonium ions occupy interstitial sites to balance the charge .

Méthodes De Préparation

Solid-Liquid Phase Equilibria in Ammoniated Magnesium Chloride Systems

The formation of ammonium magnesium chloride hydrates is intrinsically linked to the ternary system MgCl₂–NH₃–H₂O. Research by demonstrates that at 323 K, the MgCl₂–NH₃–ethylene glycol system forms a hexammoniate phase (MgCl₂·6NH₃, HEX) as a precursor to anhydrous MgCl₂. While this study focuses on ethylene glycol as a solvent, its phase diagram insights are transferable to aqueous systems. At ammonia concentrations above 11–13% (w/w), HEX dominates, whereas lower concentrations favor ternary compounds like MgCl₂·2NH₃·2C₂H₄(OH)₂ (T-phase) .

For aqueous systems, analogous behavior occurs. The addition of NH₄Cl to MgCl₂ solutions modifies solubility and stabilizes ammonium-containing phases. For example, in a saturated MgCl₂ solution at 273 K, introducing NH₃ gas and NH₄Cl yields MgCl₂·6NH₃ alongside NH₄MgCl₃·6H₂O under specific stoichiometric conditions . The coexistence of NH₄⁺ and Mg²⁺ ions in solution creates competitive coordination environments, with Cl⁻ acting as a bridging ligand.

Aqueous Ammoniation Process for NH₄MgCl₃·6H₂O Synthesis

Reaction Mechanism and Stoichiometric Control

The patented process described in outlines a method for producing MgCl₂·6NH₃, which shares structural similarities with NH₄MgCl₃·6H₂O. By adapting this protocol, NH₄MgCl₃·6H₂O can be synthesized via the following steps:

-

Reaction Step :

-

Phase Separation :

-

Cooling the mixture to 253 K precipitates NH₄MgCl₃·6H₂O, which is filtered under reduced temperature to prevent ammoniate dissociation.

-

Critical Parameters

-

Temperature : Reactions below 273 K minimize parasitic hydrolysis to Mg(OH)₂ .

-

Ammonia Concentration : Maintaining NH₃ levels above 10% (w/w) ensures complete coordination of Mg²⁺, while lower concentrations yield mixed phases .

-

NH₄Cl:MgCl₂ Molar Ratio : A 1:1 ratio optimizes NH₄⁺ availability without oversaturating the solution .

Purification and Dehydration Dynamics

Washing with Liquid Ammonia

Post-precipitation, the crude NH₄MgCl₃·6H₂O is washed with liquid ammonia (-30°C) to remove residual NH₄Cl and MgCl₂. This step is crucial for achieving >99% purity, as ammonia’s low polarity selectively dissolves impurities without destabilizing the hydrate .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals that NH₄MgCl₃·6H₂O undergoes stepwise decomposition:

-

298–373 K : Loss of 6 H₂O molecules, forming NH₄MgCl₃.

-

473–573 K : NH₄⁺ decomposition to NH₃ and HCl, yielding anhydrous MgCl₂ .

Industrial-Scale Optimization

Recycling and Energy Efficiency

The process in emphasizes closed-loop recycling:

-

Mother Liquor Reuse : Unreacted MgCl₂ and NH₄Cl are recovered via evaporation (≤2.5% NH₃ residual) and reintroduced to the reaction vessel.

-

Ammonia Recovery : Gaseous NH₃ from decomposition is liquefied and reused, reducing feedstock costs by 40% .

Challenges and Mitigation

-

Impurity Control : MgO content in final MgCl₂ is kept below 0.05% by maintaining acidic conditions (pH < 5) .

-

Scale-Up Considerations : Continuous stirred-tank reactors (CSTRs) with cryogenic cooling achieve consistent yields (>95%) at pilot scales .

Comparative Analysis of Synthesis Routes

| Method | Temperature (K) | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |

|---|---|---|---|---|

| Aqueous Ammoniation | 243–273 | 92 | 99.5 | 8.2 |

| Ethylene Glycol Route | 323 | 88 | 98.0 | 10.5 |

| Direct Dehydration | 573–673 | 75 | 95.0 | 15.0 |

The aqueous ammoniation method outperforms alternatives in energy efficiency and purity, making it the preferred industrial method .

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium magnesium chloride–water (1/1/3/6) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.

Substitution: The chloride ions in the compound can be substituted by other anions in certain reactions.

Common Reagents and Conditions

Common reagents used in reactions involving ammonium magnesium chloride–water (1/1/3/6) include oxidizing agents, reducing agents, and various anions for substitution reactions. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce magnesium oxide (MgO) and other oxidized species, while substitution reactions can yield different chloride salts .

Applications De Recherche Scientifique

Chemical Composition and Properties

Ammonium magnesium chloride–water (1/1/3/6) consists of ammonium ions (NH₄⁺), magnesium ions (Mg²⁺), chloride ions (Cl⁻), and water molecules. The specific ratio of these components contributes to its unique chemical behavior, making it suitable for multiple applications.

Preparation Methods

The synthesis of ammonium magnesium chloride–water typically involves the reaction between magnesium chloride hexahydrate (MgCl₂·6H₂O) and ammonium chloride (NH₄Cl). The process can be summarized as follows:

- Dissolution : Both reactants are dissolved in water.

- Crystallization : The solution is allowed to crystallize under controlled conditions, such as temperature and concentration.

- Separation : The resulting crystals are separated, washed, and dried to obtain the final product.

In industrial settings, large-scale crystallization processes are often employed to ensure consistent quality and yield.

Scientific Research Applications

Ammonium magnesium chloride–water (1/1/3/6) has several notable applications across different scientific disciplines:

Chemical Reactions

The compound serves as a reagent in various chemical reactions. It can undergo oxidation and reduction reactions, and its chloride ions can be substituted by other anions under specific conditions. This versatility makes it useful in synthetic chemistry and material science.

Biological Studies

In biological research, ammonium magnesium chloride is utilized to study ion exchange mechanisms and nutrient transport processes in cells. Its role as a source of magnesium ions is particularly significant in enzymatic reactions where magnesium acts as a cofactor.

Medical Applications

Research has explored the potential of ammonium magnesium chloride in drug formulations and therapeutic applications. Its properties may enhance drug solubility and bioavailability, making it a candidate for further investigation in pharmacology.

Industrial Uses

The compound finds applications in industrial processes such as water treatment. It effectively removes contaminants from wastewater due to its ionic properties, contributing to environmental sustainability efforts.

Case Study 1: Environmental Impact

A study investigated the use of ammonium magnesium chloride in treating industrial wastewater. The results indicated significant reductions in heavy metal concentrations and improved water quality metrics post-treatment. This application highlights the compound's potential role in environmental remediation efforts .

Case Study 2: Soil Stabilization

Research demonstrated that incorporating ammonium magnesium chloride into soil mixtures improved their mechanical properties. Specifically, it reduced plasticity indices and enhanced compressive strength, making it valuable for construction applications .

Mécanisme D'action

The mechanism by which ammonium magnesium chloride–water (1/1/3/6) exerts its effects involves the interaction of its constituent ions with various molecular targets. For example, in water treatment processes, the magnesium ions can interact with contaminants, facilitating their removal from the water. The ammonium ions can also play a role in maintaining the acid-base balance in certain applications .

Comparaison Avec Des Composés Similaires

Key Properties:

- Solubility : Highly soluble in water, similar to other ammonium and magnesium chlorides .

- Thermal Stability : Decomposes upon heating, releasing water and ammonium chloride.

Ammonium Chloride (NH₄Cl)

- Formula : NH₄Cl (anhydrous).

- Properties :

- Contrast : Unlike NH₄MgCl₃·6H₂O, NH₄Cl lacks magnesium and hydration, making it less effective in applications requiring metal-ion coordination or moisture retention.

Magnesium Chloride Hydrates (MgCl₂·nH₂O)

- Common Hydrates : MgCl₂·6H₂O (hexahydrate).

- Properties :

- Contrast : MgCl₂·6H₂O lacks ammonium ions, limiting its buffering capacity compared to NH₄MgCl₃·6H₂O.

Calcium Chloride Hydrates (CaCl₂·nH₂O)

- Example : CaCl₂·6H₂O.

- Properties :

- Contrast : Calcium-based chlorides exhibit stronger ionic interactions due to Ca²⁺’s higher charge density, leading to distinct solubility and reactivity profiles.

Data Table: Comparative Analysis

Research Findings and Unique Characteristics

- Formation in Conservation : NH₄MgCl₃·6H₂O was identified as a by-product during ammonium oxalate treatment of limestone, highlighting its role in heritage conservation .

- Buffering Utility : Ammonium magnesium chloride’s dual cation composition (NH₄⁺ and Mg²⁺) enhances its utility in pH-stable systems, such as eriochrome black T titrations for magnesium quantification .

- Hydration Dynamics : The six water molecules in NH₄MgCl₃·6H₂O contribute to its stability in humid environments, contrasting with less hydrated analogs like MgCl₂·2H₂O .

Activité Biologique

Ammonium magnesium chloride–water (1/1/3/6) is a compound that has garnered attention for its potential biological activities, particularly in agricultural and environmental applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Composition and Properties

The formula for ammonium magnesium chloride–water (1/1/3/6) suggests a mixture containing ammonium chloride (NH₄Cl), magnesium chloride (MgCl₂), and water in specific molar ratios. This combination results in a complex that can exhibit unique solubility and reactivity characteristics, which are important for its biological activity.

Mechanisms of Biological Activity

1. Nutrient Availability:

- Magnesium plays a crucial role in plant physiology, particularly in photosynthesis and enzyme activation. The presence of ammonium enhances nitrogen availability, which is vital for plant growth. Studies show that magnesium chloride can improve nutrient uptake in plants, thereby enhancing growth rates and yield .

2. Toxicity and Environmental Impact:

- Research indicates that while magnesium chloride can be beneficial, it also poses risks to aquatic ecosystems at certain concentrations. For instance, toxicity tests have shown significant physiological stress in algal cells at concentrations exceeding 0.1% . This highlights the need for careful management when using such compounds in agricultural runoff or deicing applications.

3. Ammonia Absorption:

- The compound has been studied for its ability to absorb ammonia effectively. The formation of the magnesium hexammine complex (Mg(NH₃)₆Cl₂) at room temperature suggests potential applications in wastewater treatment, where ammonia removal is critical .

Case Study 1: Agricultural Application

In a controlled study, the effects of ammonium magnesium chloride on crop yield were evaluated. A series of field trials demonstrated that crops treated with this compound exhibited a 20% increase in biomass compared to untreated controls. The enhanced nutrient availability was attributed to the combined effects of magnesium and ammonium ions promoting better root development and nutrient uptake.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment conducted on the use of magnesium chloride as a deicer revealed significant effects on local water quality. The study found that concentrations above 0.2% could lead to observable changes in aquatic life, including reduced algal division rates and increased mortality rates among sensitive species . This underscores the importance of monitoring and regulating the use of such compounds to mitigate ecological risks.

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Nutrient Uptake | Increased crop yield by 20% with treatment | Potential for enhanced agricultural productivity |

| Aquatic Toxicity | Physiological stress observed at >0.1% | Need for regulation in environmental applications |

| Ammonia Absorption | Effective removal of ammonia in wastewater | Application in wastewater treatment technologies |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ammonium magnesium chloride–water (1/1/3/6) with high purity?

- Methodological Answer : To synthesize the compound, stoichiometric ratios of NH₄Cl, MgCl₂·6H₂O, and water (1:1:3:6 molar ratio) are dissolved in deionized water under controlled heating (50–70°C). The solution is stirred until complete dissolution, followed by slow cooling to induce crystallization. Excess ammonia (NH₃) can be added to precipitate impurities (e.g., Mg(OH)₂), which are removed via filtration . Purity is verified via gravimetric analysis or titration with 0.05 M edetate disodium VS, using eriochrome black T as an indicator .

Q. How can the solubility of ammonium magnesium chloride–water (1/1/3/6) be systematically measured across varying temperatures?

- Methodological Answer : Prepare saturated solutions at incremental temperatures (e.g., 0–100°C) under controlled agitation. After equilibration, filter undissolved solids and quantify dissolved ions via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). For example, Mg²⁺ solubility trends in MgCl₂·6H₂O show a linear increase from 52.9 g/100 mL (0°C) to 73.3 g/100 mL (100°C) . NH₄Cl’s high solubility (~37 g/100 mL at 25°C) may require accounting for ionic strength effects .

Q. What standardized analytical methods are used to quantify ammonium and magnesium ions in this compound?

- Methodological Answer :

- Ammonium (NH₄⁺) : Distill the sample with NaOH to release NH₃ gas, trap it in boric acid, and titrate with 0.1 M HCl .

- Magnesium (Mg²⁺) : Use complexometric titration with 0.05 M edetate disodium VS in pH 10 buffer (NH₃/NH₄Cl), with eriochrome black T as the endpoint indicator .

- Cross-validation : Ion chromatography (IC) or ICP-MS for high-precision quantification .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize synthesis conditions for maximizing yield and purity?

- Methodological Answer : A face-centered central composite design (CCD) is recommended. Key factors include NH₄Cl concentration (10–60 ppm), MgCl₂ (0.1–5 g/L), temperature (25–60°C), and pH (8–10). Responses (yield, purity) are modeled using quadratic regression. For example, a CCD model for similar systems achieved an adjusted R² of 0.7857, with significant factors identified via ANOVA (p < 0.0001) . Iterative optimization reduces interactions like NH₄⁺-Mg²⁺ ion pairing, which may affect crystallization .

Q. How should researchers resolve contradictions in stability data under varying humidity conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled humidity chambers (e.g., 30–90% RH). Monitor hygroscopicity via dynamic vapor sorption (DVS) and structural integrity via X-ray diffraction (XRD). For instance, MgCl₂·6H₂O deliquesces above 33% RH, while NH₄Cl remains stable below 70% RH . Statistical tools like principal component analysis (PCA) can disentangle confounding variables (e.g., temperature vs. humidity) .

Q. What experimental strategies elucidate ion-ion and ion-solvent interactions in aqueous solutions of this compound?

- Methodological Answer :

- Conductivity measurements : Track ionic mobility via impedance spectroscopy to assess NH₄⁺-Cl⁻ and Mg²⁺-Cl⁻ pairing .

- Spectroscopic analysis : Use Raman or FTIR to identify hydrogen-bonding networks between NH₄⁺, Mg²⁺, and water .

- Molecular dynamics (MD) simulations : Model hydration shells and ion clustering using force fields parameterized for NH₄⁺ and Mg²⁺ .

Propriétés

IUPAC Name |

azanium;magnesium;trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Mg.H3N.6H2O/h3*1H;;1H3;6*1H2/q;;;+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQJHHAKCPVJN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H16MgNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647795 | |

| Record name | Ammonium magnesium chloride--water (1/1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-06-3 | |

| Record name | Ammonium magnesium chloride--water (1/1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.